Antitumor agent-19

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antitumor agent-19 is a novel compound that has garnered significant attention in the field of oncology due to its potent antitumor properties. This compound is part of a new generation of antitumor agents designed to target and eliminate cancer cells with high specificity and minimal side effects. Its unique chemical structure allows it to interact with various molecular targets within cancer cells, making it a promising candidate for cancer therapy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-19 involves a multi-step process that includes the formation of key intermediates through various chemical reactions The initial step typically involves the condensation of specific aromatic aldehydes with amines under acidic conditions to form Schiff bases These intermediates are then subjected to cyclization reactions using reagents such as phosphorus oxychloride or sulfuric acid to form the core structure of this compound

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key steps include the use of continuous flow reactors for the condensation and cyclization reactions, which allow for better control of reaction conditions and improved scalability. Purification of the final product is achieved through techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Antitumor agent-19 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents such as dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antitumor activity.

Aplicaciones Científicas De Investigación

Antitumor agent-19 is an antineoplastic agent that modulates tumor-associated macrophages (TAMs) . Research indicates its potential in preclinical models .

Biological Activity

- Target: this compound targets tumor-associated macrophages (TAMs) .

- In Vitro: this compound (at 10-50 µM for 1 hour) can induce the expression of M1-phenotype macrophage markers (IL-1β, TNF-α, iNOS, and IL-12α) in RAW 264.7 cells in a dose-dependent manner. It can also repolarize TAMs from M1 (anti-tumor) to M2 (pro-tumor) .

- In Vivo: this compound (5 mg/kg, administered via intraperitoneal injection every other day for 30 days) can inhibit tumor growth in the LLC mouse model. Its combination with anti-PD-1 antibody showed superior antineoplastic effects in vivo compared to using either agent alone .

Case Studies

- CD19-directed CAR-T cell therapy: A case report describes a young female patient with DLBCL and CNS relapse who received low-dose CD19-directed chimeric antigen receptor T (CAR-T) cell therapy . The patient received low-dose CD19-directed CAR-T cell therapy followed by a Bruton’s tyrosine kinase inhibitor and programmed cell death protein 1 antibody after several lines of chemotherapy . After 5 months of CD19 CAR-T cell therapy combined with zanubrutinib and tislelizumab, the patient presented with complete molecular response (CMR) for DLBCL post-therapy but abnormally high metabolism in the uterus and was confirmed with grade II endometrial carcinoma . Approximately 18 months after CD19 CAR-T cell treatment, no recurrence of symptoms was noted .

- B-cell malignancies: ABBV-319, consisting of a glucocorticoid receptor agonist and an antibody targeting CD19, is highly efficacious in multiple cell line xenograft and patient-derived xenograft (PDX) models of B-cell malignancies . Ten of 10 diffuse large B-cell lymphoma PDX models showed tumor-growth inhibition, with nine models showing tumor regression with a single dose . Efficacy was seen in both germinal center B-cell (GCB) and non-GCB models from patients with recurrent disease .

- Honokiol: Honokiol has been found to have antiangiogenic, antiinflammatory, and antitumor properties in preclinical models, without appreciable toxicity . Honokiol also has direct antiangiogenic activity, in that honokiol blocks the phosphorylation and rac activation due to VEGF-VEGFR2 interactions .

Mecanismo De Acción

The mechanism of action of antitumor agent-19 involves its interaction with specific molecular targets within cancer cells. The compound binds to DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death. Additionally, this compound can modulate the activity of various signaling pathways involved in cell proliferation and survival, further enhancing its antitumor effects.

Comparación Con Compuestos Similares

Antitumor agent-19 can be compared with other similar compounds, such as:

Cisplatin: A platinum-based antitumor agent that also targets DNA but has significant side effects such as nephrotoxicity and neurotoxicity.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II but is associated with cardiotoxicity.

Paclitaxel: A microtubule-stabilizing agent that inhibits cell division but can cause peripheral neuropathy.

Uniqueness of this compound: this compound stands out due to its high specificity for cancer cells, minimal side effects, and ability to target multiple molecular pathways. Its unique chemical structure allows for versatile modifications, making it a highly adaptable compound for various therapeutic applications.

Propiedades

Fórmula molecular |

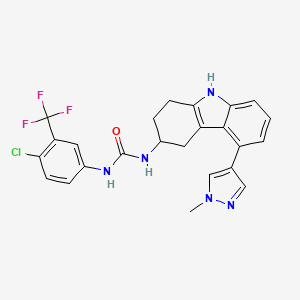

C24H21ClF3N5O |

|---|---|

Peso molecular |

487.9 g/mol |

Nombre IUPAC |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[5-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea |

InChI |

InChI=1S/C24H21ClF3N5O/c1-33-12-13(11-29-33)16-3-2-4-21-22(16)17-9-14(6-8-20(17)32-21)30-23(34)31-15-5-7-19(25)18(10-15)24(26,27)28/h2-5,7,10-12,14,32H,6,8-9H2,1H3,(H2,30,31,34) |

Clave InChI |

RTILPKXOEYEQSE-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C=N1)C2=C3C4=C(CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)NC3=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.